molecular formula C16H10Cl2N2O2 B2467220 6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 860205-71-6

6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No. B2467220
CAS RN: 860205-71-6
M. Wt: 333.17
InChI Key: IGGWSNMZNAXZIJ-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide, also known as CQHC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CQHC belongs to the class of quinoline derivatives, which have been extensively studied for their antibacterial, antiviral, and antitumor properties.

Scientific Research Applications

Antimicrobial Applications

Quinoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal strains, indicating their potential in addressing antibiotic resistance and providing new treatment options for infectious diseases (Desai, Dodiya, & Shihora, 2011). Another study highlighted the synthesis of quinoline derivatives with significant antimicrobial activity, suggesting their role in developing new antimicrobial agents (Rajput & Sharma, 2021).

Anticancer and Fluorescent Applications

Quinoline derivatives have also been explored for their anticancer properties. The synthesis of novel quinoline carboxamides and evaluation of their antibacterial activity indicate potential applications in cancer treatment (Shivaraj, Naveen, Vijayakumar, & Kumar, 2013). Furthermore, certain quinoline derivatives have been investigated for their fluorescent properties, offering applications in bioimaging and as fluorescence agents, providing a tool for scientific research in visualizing and tracking biological processes (Funk et al., 2015).

properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-9-1-4-11(5-2-9)20-16(22)13-8-19-14-6-3-10(18)7-12(14)15(13)21/h1-8H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGWSNMZNAXZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide

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